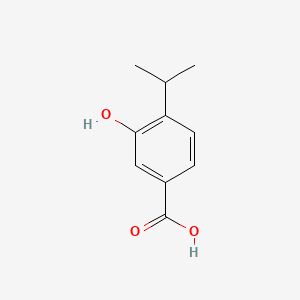

3-Hydroxy-4-isopropylbenzoic acid

Description

Properties

IUPAC Name |

3-hydroxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNCQQKBWZJIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941137 | |

| Record name | 3-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19420-59-8 | |

| Record name | Benzoic acid, 3-hydroxy-4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019420598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of 3-Hydroxy-4-isopropylbenzoic acid in microbial metabolism

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-4-isopropylbenzoic Acid in Microbial Metabolism

Abstract

3-Hydroxy-4-isopropylbenzoic acid is a phenolic compound belonging to the broader class of hydroxybenzoic acids. While not as extensively studied as its isomers or parent compounds, its significance in microbial metabolism is primarily understood through its role as a key intermediate in the biotransformation of thymol by certain Gram-positive bacteria. This guide provides a comprehensive technical overview of 3-Hydroxy-4-isopropylbenzoic acid, synthesizing current knowledge on its formation in microbial pathways and predicting its biological activities based on structure-activity relationships established for analogous phenolic acids. We will explore its metabolic context, propose mechanisms of antimicrobial action, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and natural product chemistry.

Introduction to 3-Hydroxy-4-isopropylbenzoic Acid

Hydroxybenzoic acids and their derivatives are a class of plant secondary metabolites recognized for a wide array of biological activities, including antioxidant, antiviral, anticancer, and antibacterial properties.[1] These compounds are of significant interest for the development of new pharmaceutical and agricultural products.[2]

Chemical Structure and Properties

3-Hydroxy-4-isopropylbenzoic acid is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 4. The presence of the lipophilic isopropyl group, combined with the acidic carboxyl and phenolic hydroxyl groups, dictates its physicochemical properties, such as solubility, and is expected to significantly influence its biological interactions.

Context and Known Occurrence

Unlike many other hydroxybenzoic acids that are found in plants like carrots, grapes, and palms[2], 3-Hydroxy-4-isopropylbenzoic acid is primarily documented as a product of microbial metabolism. Specifically, it has been identified as an intermediate in the degradation of thymol, a common monoterpenoid phenol, by Gram-positive bacteria.[3] This metabolic context is crucial for understanding its role in microbial ecosystems.

Role in Microbial Metabolism: A Product of Thymol Biotransformation

The most well-defined role of 3-Hydroxy-4-isopropylbenzoic acid in microbial metabolism is as an intermediate in the detoxification and degradation of thymol. Bacteria such as Nocardia cyriacigeorgica and Mycobacterium neoaurum have been shown to metabolize thymol through specific oxidative pathways.[3]

The Thymol Degradation Pathway

The biotransformation of thymol by these Gram-positive bacteria proceeds via two distinct pathways. One of these pathways involves the oxidation of the methyl group of the precursor molecule, rather than the branched isopropyl side chain.[3] The process is as follows:

-

Hydroxylation: The pathway begins with the hydroxylation of the methyl group on the thymol precursor, p-cymene, which is structurally related to thymol.

-

Oxidation to Aldehyde: This is followed by oxidation to an aldehyde intermediate.

-

Oxidation to Carboxylic Acid: The final step is the oxidation of the aldehyde to form 3-Hydroxy-4-isopropylbenzoic acid.[3]

This metabolic route represents a detoxification strategy, converting the more toxic thymol into a different compound.

Visualization of the Pathway

The following diagram illustrates the key steps in the formation of 3-Hydroxy-4-isopropylbenzoic acid from a thymol-related precursor.

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocols for Investigation

To validate the predicted biological activities and further elucidate the metabolic role of 3-Hydroxy-4-isopropylbenzoic acid, standardized experimental protocols are essential.

Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This assay is chosen to quantitatively measure the antimicrobial potency of the compound against a panel of relevant bacteria and fungi, providing a direct measure of its efficacy.

Materials and Reagents:

-

3-Hydroxy-4-isopropylbenzoic acid

-

Dimethyl sulfoxide (DMSO) for stock solution

-

96-well microtiter plates (sterile)

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Spectrophotometer or plate reader

-

Resazurin sodium salt or similar viability indicator

Procedure:

-

Stock Solution Preparation: Dissolve 3-Hydroxy-4-isopropylbenzoic acid in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls (Self-Validation):

-

Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells with broth only (to confirm medium sterility).

-

Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

-

-

Inoculation: Add the prepared inoculum to all wells except the negative control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determining MIC: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring absorbance. A viability dye like resazurin can be added, where a color change indicates metabolic activity (growth).

Visualization of Experimental Workflow

Caption: Workflow for MIC determination.

Protocol: Investigating Microbial Degradation

This protocol outlines a method to determine if a microorganism can utilize 3-Hydroxy-4-isopropylbenzoic acid as a carbon source, which would involve its degradation.

Causality: While it is a product of metabolism in some bacteria, other microbes, particularly environmental isolates like Pseudomonas species known for degrading aromatic compounds,[4] may be able to catabolize it. This experiment tests that hypothesis.

Materials and Reagents:

-

3-Hydroxy-4-isopropylbenzoic acid

-

Minimal salts medium (MSM) lacking a carbon source

-

Microorganism capable of degrading aromatic compounds (e.g., Pseudomonas putida)

-

Shaking incubator

-

HPLC or LC-MS system for analysis

Procedure:

-

Culture Preparation: Grow the test microorganism in a rich medium, then harvest and wash the cells with sterile MSM to remove residual carbon sources.

-

Experimental Setup: Prepare flasks containing MSM supplemented with a known concentration of 3-Hydroxy-4-isopropylbenzoic acid as the sole carbon source (e.g., 100 mg/L).

-

Control Flask: Prepare a control flask with the compound in MSM but without any microbial inoculum to check for abiotic degradation.

-

Inoculation: Inoculate the experimental flasks with the washed cells.

-

Incubation: Incubate all flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).

-

Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each flask.

-

Analysis: Centrifuge the samples to remove cells. Analyze the supernatant using HPLC or LC-MS to quantify the remaining concentration of 3-Hydroxy-4-isopropylbenzoic acid and to identify any potential metabolic intermediates. A decrease in the parent compound's concentration over time in the inoculated flasks compared to the control indicates microbial degradation.

Data Interpretation and Future Directions

Summarizing Quantitative Data

Experimental data should be organized for clear interpretation. The following table provides a template for summarizing MIC results.

| Test Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | |

| Escherichia coli | ATCC 25922 | Negative | |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | |

| Candida albicans | ATCC 90028 | N/A (Fungus) |

Research Outlook

The study of 3-Hydroxy-4-isopropylbenzoic acid is an emerging area with several promising research avenues:

-

Enzyme Characterization: Isolate and characterize the specific monooxygenases and dehydrogenases from Nocardia and Mycobacterium species responsible for its synthesis from thymol. [3]* Broad-Spectrum Activity Screening: Test the compound against a wider panel of clinically relevant and drug-resistant microorganisms.

-

Synergy Studies: Investigate potential synergistic effects when combined with conventional antibiotics, a known property of some phenolic compounds.

-

Metabolic Pathway Elucidation: For microbes that can degrade the compound, use metabolomics to fully elucidate the catabolic pathway, which likely proceeds through ring-cleavage intermediates similar to other hydroxybenzoic acids. [5]

References

- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.

-

BioCrick. (n.d.). 4-Isopropylbenzaldehyde | CAS:122-03-2. Retrieved from [Link]

- Mazurek, J., et al. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids.

- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives. Retrieved from [Link]

- Coronado-Terrazas, A., et al. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.

- SciSpace. (2013).

- Rana, M., et al. (n.d.). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies.

- Nabavi, S. M., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8000.

-

ResearchGate. (n.d.). Hydroxybenzoic acids: Microbial metabolism, pathway engineering and products | Request PDF. Retrieved from [Link]

- ResearchGate. (2018).

- Karegoudar, T. B., & Pujar, B. G. (2000). Microbial Degradation of Monohydroxybenzoic Acids. Journal of Microbiology and Biotechnology, 10(2), 133-141.

- Malys, N., et al. (2025).

- Tsaloglou, M.-N., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI.

- Konzock, O., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. bioRxiv.

- Google Patents. (2017). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

- ResearchGate. (2025).

-

ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

- Takenaka, S., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Bioscience, Biotechnology, and Biochemistry, 70(11), 2821-2828.

- Liu, M., et al. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. PubMed.

- Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.

-

PathBank. (n.d.). Browse Pathways. Retrieved from [Link]

Sources

- 1. Hydroxybenzoic acids: Microbial metabolism, pathway engineering and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Isopropylbenzaldehyde | CAS:122-03-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Microbial Degradation of Monohydroxybenzoic Acids -Journal of Microbiology | Korea Science [koreascience.kr]

- 5. mdpi.com [mdpi.com]

Technical Guide: Natural Occurrence and Isolation of 3-Hydroxy-4-isopropylbenzoic Acid in Cuminum cyminum

Executive Summary

This technical guide provides a comprehensive analysis of 3-Hydroxy-4-isopropylbenzoic acid , a bioactive phenolic metabolite found in Cuminum cyminum (Cumin). While often overshadowed by its precursors—cuminaldehyde and

Chemical Characterization & Physicochemical Profile[1][2][3][4][5][6][7]

3-Hydroxy-4-isopropylbenzoic acid is a bifunctional molecule featuring both a phenolic hydroxyl group and a carboxylic acid moiety attached to a p-cymene scaffold. Its structural uniqueness lies in the ortho positioning of the hydroxyl group relative to the isopropyl chain, enhancing its antioxidant potential compared to its non-hydroxylated parent, cuminic acid.

Table 1: Comparative Physicochemical Properties

| Property | 3-Hydroxy-4-isopropylbenzoic Acid | Cuminic Acid (Precursor) | Cuminaldehyde (Major Volatile) |

| CAS Registry | Derivative specific | 536-66-3 | 122-03-2 |

| Molecular Formula | |||

| Molecular Weight | 180.20 g/mol | 164.20 g/mol | 148.20 g/mol |

| LogP (Predicted) | ~2.1 - 2.4 | 3.4 | 3.0 |

| Acidity ( | 4.4 (COOH) | N/A | |

| Solubility | Soluble in MeOH, EtOH, EtOAc; Low in Water | Soluble in Ether, Alcohol | Soluble in Alcohol, Oils |

| Primary Role | Antioxidant metabolite, Antimicrobial | Antifungal, Tyrosinase inhibitor | Aroma, Antimicrobial |

Biosynthetic Pathway and Natural Occurrence[9]

In Cuminum cyminum, the accumulation of 3-Hydroxy-4-isopropylbenzoic acid is not a primary accumulation event but rather a downstream product of the monoterpene aromatization pathway . The plant effectively "mines" its own essential oil reserves (rich in

Mechanism of Action[10]

-

Aromatization : The plastidial MEP pathway generates

-terpinene, which is desaturated to p-cymene . -

Oxidation : A cytochrome P450 monooxygenase (likely of the CYP71 family) oxidizes the methyl group of p-cymene to form Cuminaldehyde .

-

Acidification : An aldehyde dehydrogenase converts Cuminaldehyde to Cuminic Acid .

-

Hydroxylation : A specific ring-hydroxylating enzyme introduces the hydroxyl group at the C3 position, yielding 3-Hydroxy-4-isopropylbenzoic acid .

Figure 1: Biosynthetic Pathway in Cuminum cyminum

Caption: Oxidative transformation of plastidial monoterpenes into phenolic acids in Cumin seeds.

Extraction and Isolation Protocol

Isolating 3-Hydroxy-4-isopropylbenzoic acid requires differentiating it from the abundant neutral terpenes (essential oil) and the non-hydroxylated cuminic acid. The following protocol utilizes Acid-Base Fractionation , exploiting the compound's dual acidity (carboxylic acid + phenol) to separate it from neutrals.

Reagents Required[4][11]

-

Solvents : Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

-

Buffers/Acids : 5% Sodium Bicarbonate (

), 1M HCl, Anhydrous Sodium Sulfate (

Step-by-Step Methodology

Phase 1: Crude Extraction

-

Milling : Cryogenically grind 100g of dried C. cyminum seeds to a fine powder to prevent thermal degradation of volatiles.

-

Defatting (Optional but Recommended) : Percolate with n-Hexane (1:5 w/v) for 2 hours to remove neutral lipids and abundant terpenes (p-cymene). Discard hexane if targeting only polar acids.

-

Extraction : Extract the residue with 80% Methanol (1:10 w/v) under sonication (40 kHz) for 30 minutes at

. -

Concentration : Filter and evaporate methanol under reduced pressure to obtain the Crude Methanolic Extract (CME).

Phase 2: Acid-Base Fractionation (Enrichment)

This step is critical for separating the target acid from neutral glycosides and other phenols.

-

Resuspension : Dissolve CME in 100 mL water.

-

Neutral Wash : Adjust pH to 8.5 using 5%

. Extract three times with DCM.-

Logic: At pH 8.5, carboxylic acids (including the target) are ionized (

) and stay in the water. Neutrals partition into DCM.

-

-

Acidification : Acidify the aqueous layer to pH 2.0 using 1M HCl.

-

Logic: This protonates the carboxylic acid (

), making it hydrophobic.

-

-

Recovery : Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying : Dry the combined EtOAc layers over anhydrous

and evaporate to yield the Acidic Fraction .

Phase 3: Purification (Preparative HPLC)

-

Column : C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 10mm). -

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient : 10% B to 60% B over 30 minutes.

-

Detection : UV at 280 nm (phenolic absorption).

-

Retention : The target elutes before Cuminic acid due to the polarity of the hydroxyl group.

Figure 2: Isolation Workflow

Caption: Fractionation logic to isolate acidic phenolic constituents from neutral essential oils.

Pharmacological Relevance in Drug Development[6][8]

The addition of the hydroxyl group at the C3 position significantly alters the pharmacological profile of the cuminic acid scaffold.

-

Enhanced Antioxidant Activity : The phenolic hydroxyl group acts as a hydrogen donor, allowing the molecule to scavenge free radicals (DPPH, ABTS) more effectively than cuminic acid.

-

Tyrosinase Inhibition : Like its parent cuminic acid, the 3-hydroxy derivative shows potential as a tyrosinase inhibitor, relevant for treating hyperpigmentation. The structural similarity to tyrosine allows competitive inhibition.

-

Antimicrobial Efficacy : The lipophilic isopropyl tail facilitates membrane penetration, while the acidic head group disrupts intracellular pH homeostasis in bacteria (e.g., S. aureus).

References

-

Bettaieb, I., et al. (2010).[1] Essential oil and fatty acid composition of Tunisian and Indian cumin (Cuminum cyminum L.) seeds: a comparative study. Journal of the Science of Food and Agriculture. Link

-

Rana, V. S. (2014). Chemical Composition of the Essential Oil of Cuminum cyminum L. Seeds from Western India. Journal of Essential Oil Bearing Plants. Link

-

Qualley, A. V., et al. (2012).[2] Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS.[2] Link

-

Moghaddam, M., et al. (2015). Chemical Composition and Antifungal Activity of Essential Oil from Cuminum cyminum L.. Journal of Essential Oil Bearing Plants. Link

-

PubChem Database . 4-Isopropylbenzoic acid (Cuminic Acid) Compound Summary. National Library of Medicine. Link

Sources

3-Hydroxy-4-Isopropylbenzoic Acid: Structural Dynamics, Synthesis, and Metabolic Significance

Executive Summary & Isomer Distinction

This guide provides a comprehensive technical analysis of 3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8), a critical intermediate in the bacterial catabolism of aromatic terpenes.

CRITICAL NOTE ON ISOMERISM: Researchers frequently confuse this compound with its structural isomer, 4-Hydroxy-3-isopropylbenzoic acid (CAS: 859034-02-9).

-

Target Molecule (This Guide): Hydroxyl group at position 3; Isopropyl group at position 4. (Metabolite of p-cymene via p-cumic acid).

-

Common Isomer: Hydroxyl group at position 4; Isopropyl group at position 3. (Often derived from thymol/carvacrol oxidation).

Ensure your analytical standards match the specific regiochemistry described below.

Chemical Identity & Molecular Architecture[1]

Structural Analysis

The molecule consists of a benzene core substituted with three functional groups exhibiting distinct electronic and steric behaviors:

-

Carboxyl Group (-COOH) at C1: Electron-withdrawing, responsible for the primary acidity (pKa₁).

-

Hydroxyl Group (-OH) at C3: Electron-donating via resonance, but inductively withdrawing. Its ortho position relative to the bulky isopropyl group introduces significant steric strain and potential intramolecular hydrogen bonding.

-

Isopropyl Group (-CH(CH₃)₂) at C4: A bulky, lipophilic moiety that governs the molecule's interaction with hydrophobic pockets in enzymatic active sites (e.g., CymA/CymB systems).

Physicochemical Properties

Data aggregated from experimental values of structural analogs and predictive modeling.

| Property | Value / Description | Significance in Protocol Design |

| IUPAC Name | 3-Hydroxy-4-(propan-2-yl)benzoic acid | Standard identification. |

| Molecular Formula | C₁₀H₁₂O₃ | Mass spectrometry parent ion confirmation. |

| Molecular Weight | 180.20 g/mol | Calculation of molarity for stock solutions. |

| CAS Registry | 19420-59-8 | Procurement verification. |

| pKa (Predicted) | 4.2 (COOH), 10.1 (Phenolic OH) | Extraction: Acidify to pH < 3.0 to protonate COOH for organic phase extraction. |

| LogP (Octanol/Water) | ~2.6 - 2.9 | Chromatography: Elutes later than unsubstituted benzoic acid on C18 columns. |

| Solubility | Low in H₂O; High in MeOH, DMSO, EtOAc | Reconstitute lyophilized standards in DMSO or MeOH. |

Biogenesis: The p-Cymene Degradation Pathway

The primary biological relevance of 3-hydroxy-4-isopropylbenzoic acid is its role as a "pivot metabolite" in the aerobic degradation of p-cymene by soil bacteria, specifically Pseudomonas putida (Strain F1) and Burkholderia species.

Mechanistic Flow

-

Oxidation: p-Cymene is oxidized at the methyl group to form p-cumic acid (4-isopropylbenzoic acid).

-

Hydroxylation: p-Cumic acid is hydroxylated at the meta position (C3) by a specific dioxygenase or monooxygenase system. This is the rate-limiting step producing 3-hydroxy-4-isopropylbenzoic acid .

-

Ring Cleavage Preparation: The compound is further hydroxylated to 2,3-dihydroxy-4-isopropylbenzoic acid (2,3-dihydroxy-p-cumate) before meta-cleavage of the aromatic ring.

Metabolic Pathway Diagram

The following diagram illustrates the specific enzymatic flux where the target molecule serves as the intermediate between initial oxidation and ring fission.

Figure 1: Aerobic catabolism of p-cymene showing the specific formation of 3-hydroxy-4-isopropylbenzoic acid (Green Node).

Experimental Protocols

Synthesis & Isolation Strategy

While total chemical synthesis is possible via the carboxylation of 2-isopropylphenol (Kolbe-Schmitt reaction), this often yields the 4-hydroxy-3-isopropyl isomer. The most specific method for the target isomer is biocatalytic transformation or oxidation of the aldehyde precursor.

Protocol: Biotransformation using Pseudomonas putida F1

Rationale: Utilizes the natural enzymatic specificity to ensure correct regiochemistry.

-

Inoculation: Culture P. putida F1 in Mineral Salts Medium (MSM) with p-cymene vapor as the sole carbon source to induce the cym operon.

-

Induction & Blockage: To accumulate the intermediate, use a mutant strain blocked at the ring-cleavage step (e.g., cmtC mutant) or harvest during the mid-log phase.

-

Extraction:

-

Centrifuge culture broth (10,000 x g, 15 min).

-

Adjust supernatant pH to 2.0 using 6M HCl (Protonates the carboxylate).

-

Extract 3x with equal volumes of Ethyl Acetate (EtOAc).

-

-

Purification:

-

Dry EtOAc layer over anhydrous Na₂SO₄.

-

Evaporate solvent under vacuum.[1]

-

Recrystallize from Benzene/Petroleum Ether or purify via Semi-prep HPLC.

-

Analytical Characterization (HPLC-MS)

Rationale: UV detection alone is insufficient due to isomer similarity. MS/MS fragmentation is required for definitive ID.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 280 nm (aromatic ring) and 254 nm.

Mass Spectrometry (ESI-):

-

Ionization: Negative Mode (loss of H+).

-

Parent Ion: [M-H]⁻ = 179.

-

Key Fragments:

-

m/z 135: Loss of CO₂ (Decarboxylation).

-

m/z 119: Loss of CO₂ and -OH.

-

Analytical Workflow Diagram

Figure 2: Integrated HPLC-MS workflow for the identification of 3-hydroxy-4-isopropylbenzoic acid.

References

-

Eaton, R. W. (1997). "p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate." Journal of Bacteriology.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19420-59-8 (3-Hydroxy-4-isopropylbenzoic acid)."

-

Marmulla, R., & Harder, J. (2014). "Microbial monoterpene transformations—relevant for the flavor and fragrance industry?" Applied Microbiology and Biotechnology.

-

Bugg, T. D., et al. (2011). "The emerging role for bacteria in lignin degradation and bio-product formation." Current Opinion in Biotechnology.

Sources

Topic: Potential Therapeutic Applications of 3-Hydroxy-4-isopropylbenzoic Acid Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted hydroxybenzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical guide focuses on the therapeutic potential of derivatives of 3-hydroxy-4-isopropylbenzoic acid, a less-explored but promising molecular framework. While direct literature on this specific isomer is nascent, a robust analysis of structurally related compounds, including other hydroxybenzoic acid isomers and their derivatives, allows for the formulation of strong hypotheses regarding its potential applications.[2][3] This document provides a Senior Application Scientist's perspective on the rational design of derivatives, outlining synthetic strategies, key therapeutic targets, and the detailed experimental protocols required to validate these applications. We will delve into the potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by mechanistic insights and quantitative data from analogous chemical series.

The 3-Hydroxy-4-isopropylbenzoic Acid Scaffold: A Rationale for Investigation

The 3-hydroxy-4-isopropylbenzoic acid molecule combines three key functional moieties on an aromatic ring: a carboxylic acid, a phenolic hydroxyl group, and a lipophilic isopropyl group. This unique arrangement provides a versatile platform for chemical modification to fine-tune its physicochemical and biological properties.[3]

-

Carboxylic Acid (-COOH): A primary site for esterification or amidation to modulate solubility, lipophilicity, and metabolic stability. Ester derivatives, for instance, often show enhanced antimicrobial activity compared to their parent acids.[2][3]

-

Phenolic Hydroxyl (-OH): Crucial for antioxidant activity through hydrogen donation and free radical scavenging.[1][4] Its position relative to the carboxyl group is a key determinant of this activity.[4] This group can also be a point for etherification to explore structure-activity relationships (SAR).

-

Isopropyl Group (-CH(CH₃)₂): This lipophilic group can enhance membrane permeability, a critical factor for intracellular drug targets. Its presence is expected to influence the compound's overall pharmacokinetic profile.

The strategic placement of these groups suggests the potential for multifaceted interactions with biological targets, justifying a thorough investigation into its therapeutic derivatives.

Synthetic Strategies and Derivative Design

The primary points for derivatization are the carboxylic acid and phenolic hydroxyl groups. The goal is to generate a library of compounds with varied electronic and steric properties to probe biological interactions.

General Synthesis and Derivatization Workflow

The following workflow outlines a logical progression from core synthesis to a validated lead compound.

Caption: A logical workflow for the development of therapeutic agents.

Protocol: Esterification of the Carboxylic Acid Group

This protocol describes a standard Steglich esterification, a mild method suitable for this scaffold.

-

Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-isopropylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Alcohol: Add 1.2 equivalents of the desired alcohol (e.g., ethanol, propanol).

-

Coupling Agents: Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).[5]

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the resulting crude ester using column chromatography (silica gel) to obtain the final product.

Causality: The use of DCC/DMAP activates the carboxylic acid, facilitating nucleophilic attack by the alcohol under mild conditions that preserve the phenolic hydroxyl group. Increased alkyl chain length in the ester can enhance lipophilicity, potentially improving antimicrobial activity by facilitating passage through microbial cell membranes.[3]

Potential Therapeutic Application: Antimicrobial Agents

Phenolic acids and their derivatives are well-documented for their antimicrobial properties against a range of pathogens, including multidrug-resistant strains.[6]

Mechanism of Action

The primary antimicrobial mechanism of phenolic acids is believed to be the disruption of the bacterial cell membrane.[6] Increased lipophilicity, achieved through esterification, can enhance this effect.[3] The compounds may alter membrane potential, increase permeability, or cause hyperpolarization, leading to the leakage of essential intracellular components and eventual cell death.[6]

Data on Related Compounds

While specific data for 3-hydroxy-4-isopropylbenzoic acid derivatives is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, illustrating the potential of this chemical class.

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference Insight |

| Hydroxybenzoic Acids | S. aureus, E. coli | ≤10 - >100 | Potent activity observed against a wide range of pathogens.[6] |

| p-Amino Benzoic Acid Derivatives | S. aureus, B. subtilis | Potent | Schiff's bases of PABA found to be highly potent.[7] |

| Alkyl Esters of p-Hydroxybenzoic Acid (Parabens) | General Bacteria | Activity increases with alkyl chain length | Increased lipophilicity enhances membrane penetration.[3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This quantitative tube dilution method is standard for assessing antimicrobial potency.[7]

-

Stock Solution: Prepare a stock solution of the test derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Therapeutic Application: Antioxidant Agents

Hydroxybenzoic acids are potent antioxidants, a property directly linked to the phenolic hydroxyl group.[4] This activity is critical for mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[8]

Mechanism of Action

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals (e.g., reactive oxygen species, ROS).[1] This process forms a resonance-stabilized phenoxyl radical, which is significantly less reactive and thus terminates the damaging radical chain reaction. The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity.[4][9]

Caption: Mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable colorimetric assay to evaluate antioxidant activity.[10]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare various concentrations of the test derivative in methanol.

-

Reaction: In a 96-well plate, mix the test sample solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration. A lower IC50 value indicates higher antioxidant activity.

Potential Therapeutic Application: Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Derivatives of salicylic acid (2-hydroxybenzoic acid) are cornerstone anti-inflammatory drugs, and it is plausible that other isomers, including derivatives of 3-hydroxy-4-isopropylbenzoic acid, share this potential.[11]

Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism for the anti-inflammatory effects of many phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] NF-κB is a master transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[13] By inhibiting the activation and nuclear translocation of NF-κB, these derivatives can suppress the production of inflammatory mediators.[13]

Sources

- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mass spectrometry fragmentation patterns of 3-Hydroxy-4-isopropylbenzoic acid

An Application Note on the Mass Spectrometry Fragmentation of 3-Hydroxy-4-isopropylbenzoic Acid

**Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of 3-Hydroxy-4-isopropylbenzoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ). As a key intermediate in chemical synthesis and a potential metabolite in drug development, its unambiguous identification is critical. We detail the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This guide offers detailed mechanistic explanations for the formation of key fragment ions, step-by-step analytical protocols, and visual diagrams to aid researchers, chemists, and drug development professionals in the structural elucidation and confirmation of this compound.

Introduction

3-Hydroxy-4-isopropylbenzoic acid is an aromatic carboxylic acid whose structural analogues, such as salicylic acid and its derivatives, have significant applications in the pharmaceutical and chemical industries.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation of such organic molecules, providing detailed information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[2][3] Understanding the specific fragmentation patterns is essential for confirming molecular structure, identifying metabolites, and quantifying the analyte in complex matrices.

This document serves as a detailed technical guide, outlining the expected fragmentation behavior of 3-Hydroxy-4-isopropylbenzoic acid when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a radical cation (M⁺•) and subsequent extensive, reproducible fragmentation.[4][5] Due to the low volatility of 3-Hydroxy-4-isopropylbenzoic acid, derivatization is required for GC-MS analysis.[1][6] The fragmentation pattern discussed here is for the underivatized molecule, which is foundational for interpreting the spectra of its derivatives. The molecular ion peak [M]⁺• is expected at m/z 180.

The primary fragmentation routes are driven by the functional groups present: the isopropyl substituent, the hydroxyl group, and the carboxylic acid moiety.

-

α-Cleavage (Loss of Methyl Radical): The most characteristic initial fragmentation for an isopropyl-substituted benzene is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation. This results in the base peak of the spectrum.

-

Decarboxylation & Decarbonylation: The loss of the carboxyl group as either a •COOH radical, or sequential losses of water (H₂O) and carbon monoxide (CO), are common pathways for aromatic acids.[7]

-

Aromatic Ring Stability: The stability of the aromatic ring means that many fragment ions will retain this core structure.[7]

Proposed EI Fragmentation Scheme:

The molecular ion at m/z 180 undergoes several key fragmentations:

-

Loss of •CH₃ (15 Da): Alpha-cleavage of a methyl radical from the isopropyl group leads to the formation of a highly stable cation at m/z 165 . This is often the most abundant ion (base peak).

-

Loss of H₂O (18 Da): The molecular ion can lose a water molecule, likely involving the carboxyl and hydroxyl groups, to produce a fragment at m/z 162 .

-

Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical results in an ion at m/z 135 .

-

Secondary Fragmentation: The primary fragment ion at m/z 165 can undergo further fragmentation by losing carbon monoxide (CO, 28 Da) to yield an ion at m/z 137 , or by losing carbon dioxide (CO₂, 44 Da) to form an ion at m/z 121 .

Caption: Primary ESI(-) fragmentation of 3-Hydroxy-4-isopropylbenzoic acid.

Positive Ion Mode (ESI⁺)

In positive mode, the molecule is protonated, likely on the carbonyl oxygen.

-

Precursor Ion: [M+H]⁺ at m/z 181

-

Primary Fragmentation: Fragmentation is driven by the loss of stable neutral molecules like water and carbon monoxide.

Caption: Primary ESI(+) fragmentation of 3-Hydroxy-4-isopropylbenzoic acid.

Table 2: Key Fragment Ions in ESI-MS/MS

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| Negative (ESI⁻) | 179 | 135 | CO₂ (44 Da) | Deprotonated 2-isopropyl-5-phenol |

| Positive (ESI⁺) | 181 | 163 | H₂O (18 Da) | Acylium ion intermediate |

| 163 | 135 | CO (28 Da) | Isopropyl-substituted phenyl cation |

Experimental Protocols

Protocol for GC-MS Analysis (EI Mode)

Due to the presence of polar hydroxyl and carboxyl groups, derivatization is mandatory to improve volatility and thermal stability for GC analysis. [1][6]Trimethylsilyl (TMS) derivatization is a common and effective approach.

I. Sample Preparation (TMS Derivatization)

-

Accurately weigh approximately 1 mg of the 3-Hydroxy-4-isopropylbenzoic acid standard or dried sample extract into a 2 mL autosampler vial.

-

Add 100 µL of pyridine (or other suitable solvent like acetonitrile).

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). [1]4. Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature before injection. The analyte is now a di-TMS derivative.

II. Instrumentation & Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

Caption: Workflow for GC-MS analysis of 3-Hydroxy-4-isopropylbenzoic acid.

Protocol for LC-MS/MS Analysis (ESI Mode)

This method is suitable for direct analysis without derivatization.

I. Sample Preparation

-

Prepare a stock solution of 3-Hydroxy-4-isopropylbenzoic acid at 1 mg/mL in methanol.

-

Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter if necessary.

II. Instrumentation & Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).

-

Source Temperature: 500°C.

-

Collision Gas: Nitrogen.

-

MS/MS Transitions:

-

Negative: Q1: 179 -> Q3: 135

-

Positive: Q1: 181 -> Q3: 163

-

Conclusion

The mass spectrometric fragmentation of 3-Hydroxy-4-isopropylbenzoic acid is predictable and yields structurally significant ions. Under EI conditions, the key fragmentation is the loss of a methyl radical (15 Da) from the isopropyl group to form the base peak at m/z 165. Under ESI conditions, the compound is readily analyzed in both positive and negative ion modes. In negative mode, the characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ primarily loses water (18 Da). These distinct fragmentation patterns and the detailed protocols provided herein offer a robust framework for the confident identification and analysis of 3-Hydroxy-4-isopropylbenzoic acid in various research and development settings.

References

- Zincke, T., and W. Pfaffendorf. "Über die Einwirkung von salpetriger Säure auf 4-Isopropyl-3-hydroxybenzoesäure." Justus Liebigs Annalen der Chemie 394.1 (1912): 3-18. (Note: While a direct modern source on fragmentation is synthesized from general principles, this historical reference establishes the compound's chemistry. Modern fragmentation rules are found in general MS textbooks.)

-

Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Available at: [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023). Available at: [Link].

-

de Souza, F. A., et al. "Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange." Journal of the Brazilian Chemical Society (2018). Available at: [Link].

-

SpringerLink. "Acids: Derivatization for GC Analysis." In Encyclopedia of Chromatography. Available at: [Link].

-

Spectroscopy Online. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." (2020). Available at: [Link].

-

MDPI. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules 24.22 (2019): 4047. Available at: [Link].

-

Kovács, D., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules 24.4 (2019): 663. Available at: [Link].

-

Semantic Scholar. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." (2019). Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. jmchemsci.com [jmchemsci.com]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Preparation of 3-Hydroxy-4-isopropylbenzoic acid stock solutions for cell assays

Application Note: Preparation of 3-Hydroxy-4-isopropylbenzoic Acid Stock Solutions for Cell Assays

Executive Summary

3-Hydroxy-4-isopropylbenzoic acid (CAS: 19420-59-8) is a benzoic acid derivative often investigated for its metabolic role in terpenoid degradation and potential antimicrobial or antioxidant properties. Its amphiphilic nature—possessing a lipophilic isopropyl tail and a polar carboxyl/hydroxyl head—creates a distinct solubility challenge in aqueous cell culture environments.

Improper solubilization of this compound frequently leads to micro-precipitation , a phenomenon where the compound "crashes out" upon contact with aqueous media. This results in:

-

False Negatives: The cells are exposed to significantly lower concentrations than calculated.

-

False Positives: Precipitated crystals cause physical stress or membrane damage to cells, mimicking cytotoxicity.

-

High Variability: Inconsistent data points across replicates.

This guide provides a standardized, error-proof protocol for preparing stable stock solutions and executing precise serial dilutions, ensuring <0.5% DMSO final concentration to maintain cellular integrity.

Physicochemical Profile & Solvent Strategy

Before handling the compound, understand the "Solubility/Toxicity Trade-off."

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | ~180.20 g/mol | Used for Molarity calculations ( |

| Lipophilicity (LogP) | Estimated ~2.8 - 3.4 | Poor water solubility; requires organic solvent carrier. |

| Acidity (pKa) | Ionizes at physiological pH (7.4), aiding solubility after dilution, but the stock must be non-aqueous. | |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred. Dissolves high concentrations (>100 mM) and is sterile-filterable. |

| Secondary Solvent | Ethanol (Absolute) | Alternative. biologically compatible but highly volatile (concentration changes over time). |

The "Golden Rule" of DMSO

While DMSO is the universal solvent for this compound, it is cytotoxic at high concentrations.

-

Safe Limit: Most mammalian cell lines tolerate 0.1% - 0.5% (v/v) DMSO.

-

Toxic Limit: >1.0% DMSO induces differentiation, membrane porosity, or apoptosis in sensitive lines (e.g., primary neurons, stem cells).

Protocol: Primary Stock Preparation (100 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO.

Materials:

-

3-Hydroxy-4-isopropylbenzoic acid (Solid powder).

-

Sterile DMSO (Cell Culture Grade, >99.7%).

-

Amber glass vials (Borosilicate) with PTFE-lined caps.

-

Analytical balance (readable to 0.01 mg).

Step-by-Step Procedure:

-

Calculation: To prepare 1 mL of 100 mM stock:

-

Weighing:

-

Weigh approximately 18 mg of the powder into the amber vial.

-

Note: Record the exact mass (e.g., 18.4 mg) and adjust the DMSO volume accordingly to achieve precise molarity.

-

-

Dissolution:

-

Add the calculated volume of sterile DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: The solution should be completely clear. If particles persist, warm the vial to 37°C for 5 minutes and vortex again.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

-

Critical: DMSO freezes at 19°C. Ensure the stock is fully thawed and mixed before use.

-

Protocol: Working Solutions & Serial Dilution

The Challenge: Directly adding 100 mM DMSO stock to cell media often causes immediate precipitation due to the "Solvent Shock."

The Solution: Use the Intermediate Dilution Method (200x Concentrates).

Workflow Visualization

Figure 1: The "200x Spike" workflow minimizes precipitation risk by performing all serial dilutions in DMSO before the final contact with aqueous media.

Step-by-Step Dilution (Example: Target 10 µM Final)

-

Prepare Dilution Series (in DMSO):

-

Perform all serial dilutions using 100% DMSO as the diluent.

-

Example: To test 10 µM, 5 µM, and 1 µM final concentrations, prepare 2 mM, 1 mM, and 0.2 mM stocks in DMSO.

-

-

The "Spike" (1:200 Dilution):

-

Prepare your cell culture plate with 199 µL of media per well.

-

Add 1 µL of the 200x DMSO stock to the well.

-

Final Concentration: 10 µM compound.

-

Final DMSO: 0.5% (Safe).[1]

-

-

Vehicle Control (Mandatory):

-

You must include wells treated with 1 µL of pure DMSO (0 mM compound). This normalizes for any background toxicity caused by the solvent itself.

-

Quality Control & Troubleshooting

Even with proper protocol, precipitation can occur due to pH or temperature shifts.

Troubleshooting Decision Matrix

Figure 2: Troubleshooting logic for precipitation issues.

Validation Steps:

-

Visual Inspection: Hold the plate against a dark background under a light source. Cloudiness indicates precipitation.

-

Microscopy: Check at 10x/20x. Crystals often appear as dark, refractive needles or amorphous aggregates between cells.

-

Absorbance Check: If using a colorimetric assay (e.g., MTT/CCK-8), measure OD at 600 nm (reference wavelength). A high OD600 in treatment wells (compared to control) usually indicates light scattering from precipitate, not cell growth.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic acid (Structural Analog). Retrieved from [Link]

-

Nikon Healthcare (2023). The Cytotoxicity of DMSO: Live-cell imaging analysis. Retrieved from [Link]

-

Emulate Bio (2024). Protocol for Compound Stock Solution Preparation and Solvent Selection.[2] Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Isopropylbenzoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Isopropylbenzoic acid and its derivatives are significant compounds in various industrial and pharmaceutical applications. As intermediates in the synthesis of pharmaceuticals and other fine chemicals, their accurate and sensitive quantification is paramount for quality control, metabolic research, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique, offering high resolution and sensitivity for the analysis of these compounds.[1][2] However, the inherent polarity and low volatility of carboxylic acids, such as isopropylbenzoic acid derivatives, present a challenge for direct GC-MS analysis.[1][3][4]

To overcome these limitations, a chemical derivatization step is essential.[1][4][5][6] This application note provides a comprehensive, in-depth technical guide for the analysis of isopropylbenzoic acid derivatives using GC-MS following a robust and efficient trimethylsilyl (TMS) derivatization protocol. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for the quantitative analysis of this class of compounds.

The Imperative of Derivatization: Enhancing Volatility and Thermal Stability

The core principle behind the successful GC-MS analysis of polar compounds lies in derivatization.[4][5][6] This chemical modification process targets active hydrogen atoms within functional groups like the carboxylic acid (-COOH) and any hydroxyl (-OH) groups present on the isopropylbenzoic acid molecule.[6][7][8][9][10] By replacing these active hydrogens with a non-polar trimethylsilyl (TMS) group, the intermolecular hydrogen bonding is significantly reduced.[7][8][9][10] This transformation results in derivatives that are more volatile, less polar, and more thermally stable compared to their parent compounds.[7][8][9] Consequently, chromatographic separation is improved, and detection is enhanced.[8][9]

Silylation, the most widely employed derivatization technique for GC analysis, is favored for its ease of use and the ready formation of derivatives.[7][8][9] The chosen silylating agent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[3][7][11][12] BSTFA is a potent TMS donor, and its by-products are highly volatile, typically eluting with the solvent front, which minimizes chromatographic interference.[10][11][13] The addition of TMCS as a catalyst enhances the silylating power of BSTFA, ensuring a complete and rapid derivatization, particularly for any sterically hindered functional groups that might be present.[7][14][15]

Experimental Workflow & Protocols

A self-validating system is crucial for trustworthy and reproducible results.[2][16][17] The following protocols are designed with this principle in mind, incorporating quality control measures and detailed procedural steps.

I. Materials and Reagents

-

Standards: Isopropylbenzoic acid derivative standards (e.g., 4-Isopropylbenzoic acid) of high purity (≥98%).

-

Internal Standard (IS): A structurally similar compound not expected to be present in the samples (e.g., a deuterated analog or another benzoic acid derivative).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvents: Pyridine (anhydrous), Ethyl acetate (HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade).

-

Other Reagents: Anhydrous sodium sulfate, Hydrochloric acid (1M).

-

Glassware: 2 mL GC vials with inserts, volumetric flasks, pipettes, and syringes.

II. Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of this step is to isolate the isopropylbenzoic acid derivatives from the sample matrix and concentrate them in a suitable organic solvent.

Protocol:

-

To 1.0 mL of the aqueous sample in a glass centrifuge tube, add a known amount of the internal standard solution.

-

Acidify the sample to a pH of approximately 2-3 by adding 1M HCl. This ensures that the carboxylic acid is in its protonated form, enhancing its extraction into the organic solvent.

-

Add 3.0 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.[5]

-

Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) with a fresh 3.0 mL aliquot of ethyl acetate to maximize the recovery of the analyte.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

III. Derivatization: Silylation

This critical step converts the polar analytes into their volatile TMS-ether/ester derivatives.

Protocol:

-

To the dried residue from the LLE step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3] Pyridine acts as a catalyst and a solvent, aiding in the dissolution of the residue.

-

Securely cap the vial.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.[3] The reaction time and temperature are critical parameters that should be optimized for specific derivatives.

-

Allow the vial to cool to room temperature before injection into the GC-MS system.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation.

Caption: Experimental workflow for GC-MS analysis of isopropylbenzoic acid derivatives.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of silylated isopropylbenzoic acid derivatives. These parameters should be considered a starting point and may require optimization for specific instruments and applications.

| Parameter | Condition | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides good separation for a wide range of derivatized compounds. |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity.[18] |

| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |

| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the derivatized analytes. |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is compatible with mass spectrometry. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency and reproducible retention times. |

| Oven Temperature Program | Initial: 80°C (hold for 2 min) | An initial hold allows for focusing of the analytes at the head of the column. |

| Ramp: 10°C/min to 280°C | A controlled temperature ramp facilitates the separation of compounds based on their boiling points. | |

| Final Hold: 280°C (hold for 5 min) | Ensures that all components are eluted from the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temperature | 230°C | Optimizes ionization efficiency and minimizes thermal degradation. |

| Quadrupole Temperature | 150°C | Maintains a stable and clean quadrupole. |

| Electron Energy | 70 eV | The standard electron energy for generating reference mass spectra. |

| Mass Scan Range | m/z 50-500 | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analytes. |

| Solvent Delay | 5 min | Prevents the high concentration of solvent from entering the mass spectrometer, which could damage the filament. |

Data Analysis and Compound Identification

The identification of the derivatized isopropylbenzoic acid derivatives is achieved by comparing the acquired mass spectra with reference spectra in a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[19][20][21][22][23] The library search provides a "match factor," which indicates the similarity between the experimental and reference spectra.[22] A high match factor (>800-900) provides a high degree of confidence in the compound's identification.[22]

The structure of the derivatized analyte dictates its fragmentation pattern. For a di-TMS derivative of an isopropylbenzoic acid (with a hydroxyl group), characteristic fragment ions would be expected.

Caption: Silylation of an isopropylbenzoic acid derivative.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This calibration curve is then used to determine the concentration of the isopropylbenzoic acid derivative in unknown samples.

Method Validation and Quality Control

To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed.[2][16][17][24] Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]

-

Linearity and Range: The linear relationship between the analyte concentration and the instrument response over a defined range.[2]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the method.[2][16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16][25]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[16]

-

Stability: The stability of the analyte in the sample matrix and the derivatized sample under specific storage conditions.[16]

Quality Control (QC) samples should be included in each analytical run to monitor the performance of the method. These QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Troubleshooting

Even with a well-defined protocol, issues can arise. The following table provides guidance on common problems and their potential solutions.

| Problem | Potential Cause | Suggested Solution |

| No or Low Peak Response | Incomplete derivatization | Ensure the sample is completely dry before adding reagents.[1] Increase reaction time or temperature. |

| Sample degradation | Check the stability of the analyte and derivatives. Prepare fresh samples. | |

| GC-MS system issue | Check for leaks, ensure proper gas flow, and verify injector and detector performance.[26][27][28] | |

| Peak Tailing | Active sites in the GC system | Deactivate the injector liner and column. Use a fresh, high-quality column.[27] |

| Co-elution with interfering compounds | Optimize the GC oven temperature program. | |

| Poor Reproducibility | Inconsistent sample preparation | Ensure accurate and precise pipetting and a consistent LLE procedure. |

| Syringe or injector issues | Clean or replace the syringe. Check the injector for contamination.[26][28] | |

| Ghost Peaks | Carryover from previous injections | Run solvent blanks between samples. Clean the injector and syringe.[29] |

| Contaminated reagents or solvents | Use high-purity reagents and solvents. Prepare fresh solutions.[30] |

Conclusion

This application note details a robust and reliable method for the quantitative analysis of isopropylbenzoic acid derivatives by GC-MS. The protocol emphasizes the critical role of derivatization to enhance the volatility and thermal stability of these polar compounds. By following the detailed experimental procedures for sample preparation, derivatization, and GC-MS analysis, researchers can achieve accurate, sensitive, and reproducible results. Adherence to rigorous method validation and quality control practices is essential for ensuring the scientific integrity of the data generated. This comprehensive guide serves as a valuable resource for professionals in the pharmaceutical and chemical industries engaged in the analysis of this important class of compounds.

References

-

NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]

-

Tandem Mass Spectral Library | NIST. (2012, November 30). National Institute of Standards and Technology. Retrieved from [Link]

-

Silylation Reagents - Regis Technologies. (n.d.). Retrieved from [Link]

-

GC-MS Sample Preparation Protocol for Organic Acids in Urine - Aurametrix. (n.d.). Retrieved from [Link]

-

Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library Compound Scoring - Jordi Labs. (n.d.). Retrieved from [Link]

-

Analytical Validation Quick Reference Guide. (n.d.). Retrieved from [Link]

-

GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

-

GC-MS Troubleshooting Guide | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved from [Link]

-

Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. (n.d.). Retrieved from [Link]

-

Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.). Retrieved from [Link]

-

Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. (n.d.). Retrieved from [Link]

-

GC Derivatization Reagents - Obrnuta faza. (n.d.). Retrieved from [Link]

-

Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.). Retrieved from [Link]

-

Validation of GC/ GC-MS methodologies - ComplianceIQ. (n.d.). Retrieved from [Link]

-

NIST mass spectral libraries - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Get your GC-MS troubleshooting guide now! - Separation Science. (2023, December 8). Retrieved from [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

-

A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved from [Link]

-

Sample preparation GC-MS - SCION Instruments. (2025, April 29). Retrieved from [Link]

-

TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

-

Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS | University of Alabama in Huntsville Research - UAH. (n.d.). Retrieved from [Link]

-

Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Retrieved from [Link]

-

GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13). Retrieved from [Link]

-

BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - ResearchGate. (n.d.). Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

-

Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

BSTFA - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation of TMS Derivatives for GC/MS. (n.d.). Retrieved from [Link]

-

4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem. (n.d.). Retrieved from [Link]

-

Showing Compound 4-Isopropylbenzoic acid (FDB013929) - FooDB. (2010, April 8). Retrieved from [Link]

-

Application News. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. benchchem.com [benchchem.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. organomation.com [organomation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Silylation Reagents - Regis Technologies [registech.com]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. restek.com [restek.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BSTFA - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. gcms.cz [gcms.cz]

- 17. Validation of GC/ GC-MS methodologies [complianceiq.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. diabloanalytical.com [diabloanalytical.com]

- 20. Tandem Mass Spectral Library | NIST [nist.gov]

- 21. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 22. jordilabs.com [jordilabs.com]

- 23. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 24. resolvemass.ca [resolvemass.ca]

- 25. louis.uah.edu [louis.uah.edu]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

- 28. shimadzu.co.uk [shimadzu.co.uk]

- 29. sepscience.com [sepscience.com]

- 30. Sample preparation GC-MS [scioninstruments.com]

In Vitro Antioxidant Profiling of 3-Hydroxy-4-isopropylbenzoic Acid: A Guide to Standardized Assays

Introduction: The Scientific Imperative for Antioxidant Characterization

In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, ranging from neurodegenerative diseases to chronic inflammation and aging. Reactive oxygen species (ROS) are the primary effectors of oxidative damage, and the identification of novel antioxidant agents is of paramount importance. 3-Hydroxy-4-isopropylbenzoic acid, a phenolic compound, presents a chemical scaffold suggestive of antioxidant potential. The strategic positioning of a hydroxyl group on the aromatic ring, coupled with an isopropyl substituent, provides a unique electronic and steric environment that may confer significant radical scavenging and reducing capabilities.

This comprehensive technical guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antioxidant capacity of 3-Hydroxy-4-isopropylbenzoic acid. We delve into the theoretical underpinnings and practical execution of three widely adopted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Beyond mere procedural instructions, this document elucidates the causal mechanisms of these assays and the structural rationale for the anticipated antioxidant activity of 3-Hydroxy-4-isopropylbenzoic acid, empowering researchers to not only generate robust data but also to interpret it with scientific rigor.

The Structural Basis for Antioxidant Activity: A Mechanistic Perspective

The antioxidant potential of phenolic compounds like 3-Hydroxy-4-isopropylbenzoic acid is intrinsically linked to their molecular structure. The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.

The key structural features of 3-Hydroxy-4-isopropylbenzoic acid that are predicted to contribute to its antioxidant activity are:

-

The Phenolic Hydroxyl Group (-OH): This is the primary site of hydrogen atom donation. Its presence is fundamental to the radical scavenging activity.

-